4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with an acetyl group, a chlorobenzo[d]thiazolyl moiety, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives to form the benzamide core.
Introduction of the Chlorobenzo[d]thiazolyl Moiety: This step involves the reaction of the benzamide core with 6-chlorobenzo[d]thiazole under specific conditions, such as the presence of a base like potassium carbonate.
Attachment of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the intermediate product with pyridin-2-ylmethyl chloride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes like kinases or receptors involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: Lacks the pyridin-2-ylmethyl group.
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the acetyl group.
Uniqueness
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the acetyl and pyridin-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will delve into its biological activity, synthesis, mechanisms of action, and potential applications based on existing research.
Structural Overview
The compound features a benzamide core with an acetyl group and a chlorinated benzothiazole moiety . Its unique structure is believed to enhance its reactivity and solubility, contributing to its pharmacological properties. The presence of both the acetyl and pyridin-2-ylmethyl groups distinguishes it from other related compounds, potentially conferring unique biological activities.
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
This compound | Contains benzamide core, acetyl group, chlorobenzo[d]thiazole | Enhanced reactivity and solubility |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | Lacks acetyl group | Distinct biological activity due to pyridine presence |
4-acetyl-N-(6-chloro-benzothiazol-2-yloxy)-N-methylbenzamide | Contains an ether linkage instead of an acetyl group | Different solubility and reactivity profiles |
Anticancer Properties
Research indicates that compounds containing benzothiazole moieties, including this compound, exhibit significant anticancer activity. A study demonstrated that related benzothiazole compounds inhibited the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung carcinoma) at concentrations as low as 1 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It may modulate pathways related to inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α . The structural features of the compound likely enhance its ability to interact with specific molecular targets involved in inflammatory responses.
The compound's mechanism of action is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit kinases or other enzymes involved in critical signaling pathways.
- Receptor Binding : The compound can bind to receptors that modulate cell proliferation and apoptosis.
- Pathway Modulation : It influences pathways related to inflammation and cancer cell survival.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : Acylation of aniline derivatives forms the benzamide core.
- Introduction of the Chlorobenzo[d]thiazolyl Moiety : Reaction with 6-chlorobenzo[d]thiazole under basic conditions.
- Attachment of the Pyridin-2-ylmethyl Group : Alkylation with pyridin-2-ylmethyl chloride using a suitable catalyst.
Case Studies
- Anticancer Screening : In vitro studies have shown that derivatives of benzothiazole exhibit varying degrees of anticancer activity against multiple cancer types, with IC50 values indicating effective inhibition at low concentrations .
- Inflammatory Response Modulation : Research highlighted the ability of similar compounds to reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-14(27)15-5-7-16(8-6-15)21(28)26(13-18-4-2-3-11-24-18)22-25-19-10-9-17(23)12-20(19)29-22/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTXEHBFTFKXDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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